molecular formula C4H8N2 B3046812 1,5-Diazabicyclo[3.1.0]hexane CAS No. 13090-31-8

1,5-Diazabicyclo[3.1.0]hexane

Cat. No. B3046812
CAS RN: 13090-31-8
M. Wt: 84.12 g/mol
InChI Key: RZIHIJJOVJRDTA-UHFFFAOYSA-N
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Description

1,5-Diazabicyclo[3.1.0]hexane is a chemical compound with the molecular formula C4H8N2 . It has an average mass of 84.120 Da and a monoisotopic mass of 84.068748 Da .


Molecular Structure Analysis

The 1,5-diazabicyclo[3.1.0]hexane molecule contains a total of 15 bonds. There are 7 non-H bonds, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, and 1 N hydrazine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,5-Diazabicyclo[3.1.0]hexane include a boiling point of 58-59 °C (at a pressure of 21 Torr), a density of 1.20±0.1 g/cm3, and an acidity coefficient (pKa) of 5.91±0.20 .

Scientific Research Applications

Chemical Properties and Structural Analysis

1,5-Diazabicyclo[3.1.0]hexane (DABH) is notable for its conformational properties and bonding characteristics. Research has shown that certain derivatives of DABH exist predominantly in a boat form, influenced by the introduction of specific substituents (Shustov et al., 1985). The gas-phase structures of dimethyl-substituted DABH isomers have been studied using gas electron diffraction and theoretical calculations, revealing insights into their stability and bonding properties (Vishnevskiy et al., 2015).

Synthesis and Chemical Reactions

DABH has been involved in various synthesis processes, demonstrating its versatility in organic chemistry. For instance, the synthesis of cis-1,5-Dimethyl-2,4-dinitro-2,4-diazabicyclo[3.1.0]hexan-3-one showcases the potential of DABH in creating structurally unique compounds (Gagnon & Zajac, 1996). Additionally, DABH has been used in the synthesis of 1-mono- and 1,2-bisacylpyrazolidines, indicating its role in developing new synthetic methods for pyrazolidines (Petukhova et al., 2010).

Applications in Propellants and Energetic Materials

DABH has been identified as a promising compound for use in hypergolic propellants. Its synthesis and ignition properties have been researched, highlighting its potential as a green hypergolic compound (Zhang et al., 2017). The thermal decomposition properties of DABH as a low-toxic liquid hypergolic propellant have also been studied, providing insights into its applicability in propellant technology (Xing et al., 2017).

Catalysis and Chemical Transformations

DABH has been explored in catalytic processes, such as the catalytic opening of the diaziridine fragment in its structure. This process has implications for the formation of 1,3-dipolar cycloaddition products, demonstrating the compound's utility in catalysis (Koptelov, 2006).

Molecular Structure and Electron Diffraction Studies

The molecular structure of DABH has been a subject of interest in research. Gas electron diffraction studies have provided valuable information on its molecular structure, contributing to a better understanding of this compound's properties (Atavin et al., 2003).

Conformational Analysis

Conformational analysis of DABH and its derivatives has been conducted to understand the stability and structure of these compounds. Studies have focused on determining the optimum conformations and equilibrium concentrations of different stereoisomers (Pestunovich et al., 1975).

Future Directions

1,5-Diazabicyclo[3.1.0]hexane type compounds (DABHCs) were found as promising liquid hypergolic compounds . This suggests potential future directions in the development of green hypergolic propellants.

properties

IUPAC Name

1,5-diazabicyclo[3.1.0]hexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2/c1-2-5-4-6(5)3-1/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIHIJJOVJRDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CN2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339722
Record name 1,5-Diazabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13090-31-8
Record name 1,5-Diazabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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